molecular formula C11H15N5O4 B12782794 1-(3'-Azido-2',3',5'-trideoxy-beta-D-allofuranosyl)thymine CAS No. 130481-61-7

1-(3'-Azido-2',3',5'-trideoxy-beta-D-allofuranosyl)thymine

Cat. No.: B12782794
CAS No.: 130481-61-7
M. Wt: 281.27 g/mol
InChI Key: ZUYSJOBAOKXRAG-DJLDLDEBSA-N
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Description

1-(3’-Azido-2’,3’,5’-trideoxy-beta-D-allofuranosyl)thymine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer mechanisms through the inhibition of DNA synthesis and induction of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3’-Azido-2’,3’,5’-trideoxy-beta-D-allofuranosyl)thymine involves the use of thymine as a starting materialThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as laboratory-scale preparations, with optimizations for larger-scale production, such as the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(3’-Azido-2’,3’,5’-trideoxy-beta-D-allofuranosyl)thymine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3’-Azido-2’,3’,5’-trideoxy-beta-D-allofuranosyl)thymine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its effects on DNA synthesis and cell cycle regulation.

    Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, leading to chain termination. This process induces apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3’-Azido-2’,3’,5’-trideoxy-beta-D-allofuranosyl)thymine is unique due to its specific structure, which allows it to target DNA synthesis effectively. Its ability to induce apoptosis in cancer cells makes it a valuable compound in anticancer research .

Properties

CAS No.

130481-61-7

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-azido-5-(2-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15N5O4/c1-6-5-16(11(19)13-10(6)18)9-4-7(14-15-12)8(20-9)2-3-17/h5,7-9,17H,2-4H2,1H3,(H,13,18,19)/t7-,8+,9+/m0/s1

InChI Key

ZUYSJOBAOKXRAG-DJLDLDEBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CCO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CCO)N=[N+]=[N-]

Origin of Product

United States

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